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Compound of Interest

Compound Name: 5-Bromo-6-methylindolin-2-one

CAS No.: 557093-46-6

Cat. No.: B2747765

Get Quote

H

BrNO Molecular Weight: 226.07 g/mol [1]

Retrosynthetic Analysis & Strategy
The synthesis is designed around the construction of the oxindole core from a commercially

available aniline precursor. The strategy employs a three-stage sequence:

Condensation: Formation of an isonitrosoacetanilide intermediate.[1]

Cyclization: Acid-mediated ring closure to form the isatin (indole-2,3-dione) core.[1]

Reduction: Selective deoxygenation of the C3-carbonyl to yield the oxindole.[1]

Regiochemical Logic: Starting with 4-bromo-3-methylaniline, cyclization can theoretically occur

at the C2 (ortho, hindered) or C6 (ortho, unhindered) positions.[1] Steric hindrance from the

C3-methyl group strongly disfavors attack at C2.[1] Consequently, cyclization proceeds

preferentially at C6, yielding the desired 5-bromo-6-methyl substitution pattern on the isatin

core.[1]
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Safety & Hazard Controls
Hydrazine Hydrate: Highly toxic, potential carcinogen, and unstable. Use a blast shield and

work in a dedicated fume hood.[1] Avoid contact with metal oxides.[1]

Chloral Hydrate: Sedative and irritant.[1] Handle with strict accountability.

Concentrated H

SO

: Corrosive.[1] Reacts violently with water.[1]

Hydroxylamine Hydrochloride: Corrosive and potential sensitizer.[1]

Detailed Experimental Protocol
Stage 1: Synthesis of

-(4-Bromo-3-methylphenyl)-2-(hydroxyimino)acetamide
This step creates the carbon framework for the heterocyclic ring.[1]

Reagents:

4-Bromo-3-methylaniline (1.0 eq, 50 mmol, ~9.3 g)[1]

Chloral hydrate (1.1 eq, 55 mmol, ~9.1 g)

Hydroxylamine hydrochloride (3.0 eq, 150 mmol, ~10.4 g)

Sodium sulfate (anhydrous, ~50 g)

Hydrochloric acid (2M) and Water

Procedure:

Dissolution: In a 1 L round-bottom flask, dissolve 50 g of sodium sulfate in 300 mL of water.

Add the 4-bromo-3-methylaniline.[1] Stir vigorously.
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Acidification: Add 2M HCl slowly until the aniline dissolves (forming the hydrochloride salt)

and the pH is acidic (~pH 2-3).

Reagent Addition: Add the chloral hydrate to the solution.

Initiation: Prepare a solution of hydroxylamine hydrochloride in 50 mL water and add it to the

reaction mixture.

Heating: Heat the mixture to reflux (100°C) for 10–15 minutes. A precipitate (the isonitroso

intermediate) will begin to form rapidly.

Isolation: Cool the reaction to room temperature and then in an ice bath. Filter the

precipitate.[1]

Purification: Wash the filter cake thoroughly with water to remove inorganic salts. Dry in a

vacuum oven at 50°C.

Expected Appearance: Beige to light brown solid.[1]

Checkpoint: Verify identity via

H NMR (DMSO-d

); look for the oxime proton signal (~12 ppm).[1]

Stage 2: Cyclization to 5-Bromo-6-methylisatin
This step closes the 5-membered ring via electrophilic aromatic substitution.[1]

Reagents:

Intermediate from Stage 1 (Dry)

Sulfuric Acid (Concentrated, 98%)

Procedure:

Pre-heating: Heat 40 mL of concentrated H
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SO

to 50°C in a beaker equipped with a magnetic stirrer and internal thermometer.

Addition: Add the dry isonitroso intermediate in small portions to the acid. Caution:

Exothermic.[1] Maintain temperature between 60°C and 70°C.

Cyclization: Once addition is complete, raise the temperature to 80°C and hold for 15–20

minutes. The solution will turn deep red/black.[1]

Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto 500 g

of crushed ice with vigorous stirring. The isatin will precipitate as an orange/red solid.[1]

Isolation: Filter the solid. Wash with water until the filtrate is neutral.[1]

Purification: Recrystallize from glacial acetic acid or ethanol to remove the minor regioisomer

(4-methyl-5-bromoisatin), although the 6-methyl isomer is dominant.[1]

Target: 5-Bromo-6-methylisatin (Red/Orange solid).[1]

Stage 3: Wolff-Kishner Reduction to 5-Bromo-6-methylindolin-2-
one
Selective reduction of the C3 ketone to a methylene group.[1]

Reagents:

5-Bromo-6-methylisatin (10 mmol)[1]

Hydrazine hydrate (80% or 98%, 10 mL)

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) pellets (3 eq)

Ethylene Glycol (30 mL) - High boiling solvent[1]

Procedure:

Hydrazone Formation: In a 100 mL flask, suspend the isatin in ethylene glycol. Add

hydrazine hydrate.[1]
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Initial Reflux: Heat the mixture to 100°C for 1 hour. The solid should dissolve, and the color

will change (often to yellow/brown) as the hydrazone forms.

Base Addition: Cool slightly and add the KOH pellets.

High-Temp Reduction: Equip the flask with a distillation head (or remove the condenser

temporarily) and heat slowly to 150–160°C.

Critical Step: Allow excess hydrazine and water to distill off.[1][2] This drives the

temperature up, which is necessary for the decomposition of the hydrazone.

Reflux: Once the internal temperature reaches ~160°C, reflux for 2–3 hours. Monitor by TLC

(disappearance of isatin/hydrazone).[1]

Work-up: Cool the mixture to room temperature. Pour into 200 mL of ice water.

Acidification: Acidify carefully with 2M HCl to pH ~3. The oxindole will precipitate.[1]

Final Isolation: Filter the precipitate, wash with water, and dry.

Purification: Recrystallize from Ethanol/Water.[1]

Final Product: Off-white to pale yellow solid.[1]

Data Summary & Process Parameters

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.alfa-chemistry.com/resources/wolff-kishner-reduction.html
https://en.wikipedia.org/wiki/Wolff%E2%80%93Kishner_reduction
https://www.alfa-chemistry.com/resources/wolff-kishner-reduction.html
https://www.alfa-chemistry.com/resources/wolff-kishner-reduction.html
https://www.alfa-chemistry.com/resources/wolff-kishner-reduction.html
https://www.alfa-chemistry.com/resources/wolff-kishner-reduction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2747765?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Specification Notes

Starting Material 4-Bromo-3-methylaniline CAS: 6968-24-7

Key Intermediate 5-Bromo-6-methylisatin Red/Orange solid

Final Product 5-Bromo-6-methylindolin-2-one Off-white solid

Overall Yield 40–60%
Dependent on cyclization

efficiency

Critical Temp (Stage 2) < 90°C
Prevents sulfonation

byproducts

Critical Temp (Stage 3) > 140°C
Required for N

elimination

Mechanistic & Workflow Visualization
The following diagrams illustrate the chemical pathway and the operational workflow.
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Caption: Chemical transformation pathway from aniline precursor to oxindole target.[1]
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Caption: Operational workflow for the synthesis process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2747765/docs#application-note-scalable-synthesis-
of-5-bromo-6-methylindolin-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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